molecular formula C19H17N3O2 B581609 2-Amino-5-(4-Cbz-Aminophenyl)pyridine CAS No. 1314987-26-2

2-Amino-5-(4-Cbz-Aminophenyl)pyridine

Cat. No.: B581609
CAS No.: 1314987-26-2
M. Wt: 319.364
InChI Key: JTCIHRYAMJHYQE-UHFFFAOYSA-N
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Description

2-Amino-5-(4-Cbz-Aminophenyl)pyridine is a heterocyclic aromatic compound with the molecular formula C19H17N3O2. It is characterized by the presence of an amino group at the second position and a 4-Cbz-aminophenyl group at the fifth position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, choice of solvents, and purification techniques such as recrystallization and chromatography .

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-5-(4-Cbz-Aminophenyl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine involves its interaction with specific molecular targets. The amino and 4-Cbz-aminophenyl groups play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Amino-5-(4-Cbz-Aminophenyl)pyridine is unique due to the presence of the 4-Cbz-aminophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

benzyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c20-18-11-8-16(12-21-18)15-6-9-17(10-7-15)22-19(23)24-13-14-4-2-1-3-5-14/h1-12H,13H2,(H2,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWGIKIHRRCWNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CN=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314987-26-2
Record name Carbamic acid, N-[4-(6-amino-3-pyridinyl)phenyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314987-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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